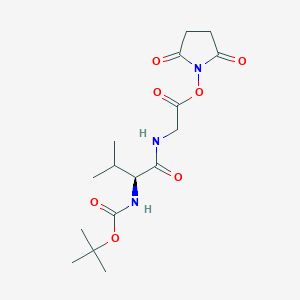
Boc-Val-Gly-Osu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Val-Gly-Osu, also known as tert-butoxycarbonyl-valine-glycine-N-hydroxysuccinimide ester, is a compound used primarily in peptide synthesis. It is a derivative of valine and glycine, two amino acids, and is protected by a tert-butoxycarbonyl group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Gly-Osu involves the reaction of Boc-Valine and Glycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is often purified using high-performance liquid chromatography.
化学反应分析
Types of Reactions
Boc-Val-Gly-Osu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form Boc-Valine and Glycine.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine form of the peptide.
Common Reagents and Conditions
Coupling Agents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.
Solvents: Dichloromethane, dimethylformamide.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Peptides: this compound is primarily used to form peptide bonds, resulting in longer peptide chains.
Hydrolyzed Products: Boc-Valine and Glycine.
科学研究应用
Boc-Val-Gly-Osu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used to synthesize peptides and proteins for research and therapeutic purposes.
Drug Development: this compound is used in the development of peptide-based drugs.
Bioconjugation: It is used to attach peptides to other molecules, such as antibodies, for targeted drug delivery.
Biomaterials: this compound is used in the development of biomaterials for tissue engineering and regenerative medicine.
作用机制
The mechanism of action of Boc-Val-Gly-Osu involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, such as amines, leading to the formation of amide bonds. The tert-butoxycarbonyl group protects the amine group during the reaction and can be removed under acidic conditions to yield the free amine form of the peptide.
相似化合物的比较
Boc-Val-Gly-Osu is similar to other Boc-protected amino acid derivatives, such as Boc-Valine-N-hydroxysuccinimide ester and Boc-Glycine-N-hydroxysuccinimide ester. this compound is unique in that it contains both valine and glycine residues, making it useful for synthesizing peptides with specific sequences. Other similar compounds include:
- Boc-Valine-N-hydroxysuccinimide ester
- Boc-Glycine-N-hydroxysuccinimide ester
- Boc-Alanine-N-hydroxysuccinimide ester
These compounds share similar reactivity and applications but differ in the amino acid residues they contain.
属性
分子式 |
C16H25N3O7 |
|---|---|
分子量 |
371.39 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate |
InChI |
InChI=1S/C16H25N3O7/c1-9(2)13(18-15(24)25-16(3,4)5)14(23)17-8-12(22)26-19-10(20)6-7-11(19)21/h9,13H,6-8H2,1-5H3,(H,17,23)(H,18,24)/t13-/m0/s1 |
InChI 键 |
BKGJALNDVOZPRY-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



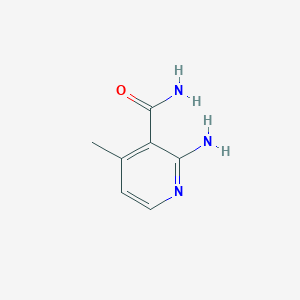
![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)

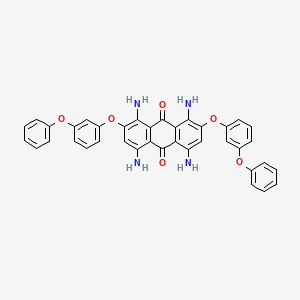

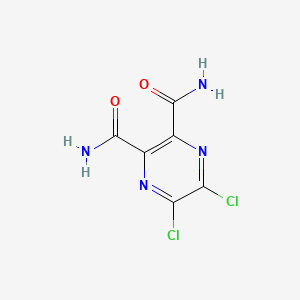
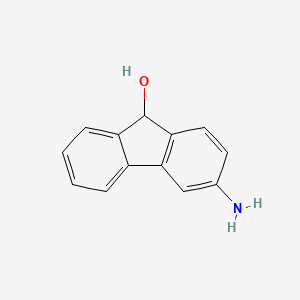
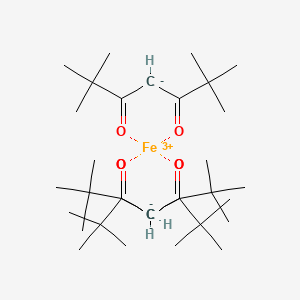
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)
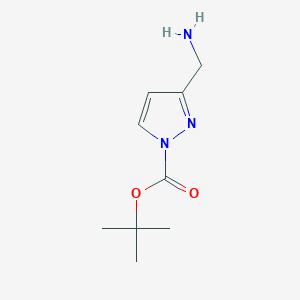
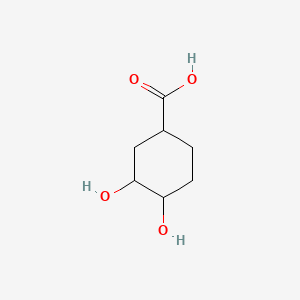
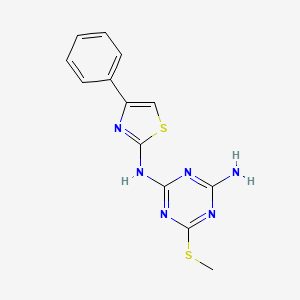
![Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B13141520.png)
